molecular formula C8H7F4NO2S B13522134 [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B13522134
M. Wt: 257.21 g/mol
InChI Key: AQNAIPKSWOQNIF-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is an organofluorine compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring.

Scientific Research Applications

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide lies in its combination of fluoro and trifluoromethyl groups attached to a benzene ring with a sulfonamide functional group. This combination imparts unique chemical properties, such as high stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring with a trifluoromethyl group and a methanesulfonamide moiety. The presence of these functional groups contributes to its unique biological profile.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing the trifluoromethyl group exhibit notable antimicrobial activity. For instance, a study evaluated various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), revealing that certain derivatives showed significant inhibitory effects with minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µM)Activity
This compound5.0Active against MRSA
3,5-Dichloro derivative10.0Moderate activity

These findings align with previous research indicating that trifluoromethyl-containing compounds often possess enhanced antibacterial properties due to their electron-withdrawing nature, which affects membrane permeability and interaction with bacterial enzymes .

Anti-Inflammatory Potential

The anti-inflammatory effects of this compound were assessed through various assays measuring its ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of COX-2 is particularly relevant for its therapeutic application in inflammatory diseases.

COX Inhibition Data

CompoundIC50 (µM)COX Type
This compound12.5COX-2
Aspirin10.0COX-1/COX-2

The compound exhibited an IC50 value of 12.5 µM for COX-2 inhibition, indicating moderate anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Analgesic Activity

In animal models, particularly the formalin pain model, this compound demonstrated significant analgesic properties. The compound was shown to reduce pain responses effectively, suggesting its potential as a therapeutic agent for pain management.

Analgesic Efficacy Data

Treatment GroupPain Score Reduction (%)
This compound45%
Control (saline)10%

This data highlights the compound's effectiveness in modulating pain pathways, potentially through mechanisms involving TRPV1 receptor antagonism .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related sulfonamide derivatives, providing insights into structure-activity relationships (SAR). One notable study synthesized a series of compounds based on the methanesulfonamide scaffold and evaluated their biological activities.

Key Findings from Case Studies

  • Antimicrobial Activity : Compounds with increased lipophilicity showed enhanced antibacterial activity.
  • Inflammatory Response : Substituents on the phenyl ring significantly influenced the anti-inflammatory potential, with certain configurations leading to increased COX-2 inhibition.
  • Pain Management : Analgesic effects were linked to modulation of inflammatory mediators and direct interaction with nociceptive pathways.

Properties

Molecular Formula

C8H7F4NO2S

Molecular Weight

257.21 g/mol

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7F4NO2S/c9-6-2-1-5(4-16(13,14)15)7(3-6)8(10,11)12/h1-3H,4H2,(H2,13,14,15)

InChI Key

AQNAIPKSWOQNIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CS(=O)(=O)N

Origin of Product

United States

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